Trandolaprilat is the active metabolite of the prodrug trandolapril, classified as a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] In scientific research, trandolaprilat serves as a valuable tool for investigating the renin-angiotensin system (RAS) and its role in various physiological and pathological processes. [, , ] Notably, its use extends beyond solely investigating blood pressure regulation to exploring areas such as glucose metabolism and endothelial function. [, ]
Although detailed molecular structure analysis is limited in the provided papers, trandolaprilat is known to be a dicarboxylic acid derivative. [] Its structure, similar to other ACE inhibitors, allows it to bind competitively to the active site of ACE. [] This interaction is crucial for its pharmacological activity, primarily inhibiting the conversion of angiotensin I to angiotensin II. [, ]
Trandolaprilat exerts its primary action by competitively inhibiting ACE, a zinc metallopeptidase. [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , ] Consequently, trandolaprilat induces vasodilation and reduces aldosterone secretion, ultimately leading to decreased blood pressure. [, , , ] Furthermore, trandolaprilat's ability to increase bradykinin levels, either through direct protection or an unresolved mechanism, contributes to its vasodilatory effects. []
Trandolaprilat exhibits high lipophilicity, surpassing that of enalaprilat, another ACE inhibitor. [, ] This characteristic contributes to its ability to penetrate tissues and may be associated with its long duration of action. [, ] At physiological pH, trandolaprilat, being a dicarboxylic acid, exists as a fully ionized species, rendering it highly soluble in aqueous environments. [] This property is essential for its formulation and delivery as a pharmaceutical agent.
Investigating Endothelial Function: Trandolaprilat serves as a tool to study endothelial dysfunction associated with nitric oxide deficiency. [] Research demonstrates its ability to improve endothelium-dependent relaxations in models of nitric oxide-deficient hypertension, suggesting its potential role in managing hypertension where nitric oxide production is compromised. []
Exploring Glucose Metabolism: Studies utilize trandolaprilat to explore the relationship between the RAS and glucose metabolism. [] Findings suggest that chronic treatment with trandolaprilat can improve insulin sensitivity in skeletal muscle, highlighting a potential link between ACE inhibition and metabolic regulation. []
Examining Renal Microcirculation: Trandolaprilat helps elucidate the role of tissue ACE in regulating renal blood flow. [] Research using trandolaprilat demonstrates that local conversion of angiotensin I to angiotensin II by tissue ACE significantly influences renal microvessel constriction. []
Understanding ACE Inhibitor Pharmacology: Trandolaprilat serves as a model compound for investigating the pharmacokinetic and pharmacodynamic properties of ACE inhibitors. [, , , , ] Its use in various studies provides valuable information on absorption, distribution, metabolism, and excretion, ultimately contributing to a better understanding of ACE inhibitor pharmacology. [, , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7